N-(5,6-dimethoxybenzo[d]thiazol-2-yl)-4,6-dimethylbenzo[d]thiazol-2-amine
Description
N-(5,6-Dimethoxybenzo[d]thiazol-2-yl)-4,6-Dimethylbenzo[d]thiazol-2-amine is a benzothiazole derivative featuring dual substitution patterns: dimethoxy groups at the 5,6-positions of one benzothiazole ring and dimethyl groups at the 4,6-positions of the other. Benzothiazoles are renowned for diverse pharmacological activities, including antidepressant, anticonvulsant, and neuroprotective effects, as demonstrated in compounds like riluzole and pramipexole .
Properties
IUPAC Name |
N-(5,6-dimethoxy-1,3-benzothiazol-2-yl)-4,6-dimethyl-1,3-benzothiazol-2-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O2S2/c1-9-5-10(2)16-15(6-9)25-18(20-16)21-17-19-11-7-12(22-3)13(23-4)8-14(11)24-17/h5-8H,1-4H3,(H,19,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BYTSVSYTQYGNSK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C(=C1)SC(=N2)NC3=NC4=CC(=C(C=C4S3)OC)OC)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Compounds with similar benzothiazole structures have been reported to target cyclo-oxygenase (cox) enzymes. These enzymes, specifically COX-1 and COX-2, play a crucial role in the biosynthesis of prostaglandins, which are involved in inflammation and pain.
Mode of Action
This could result in anti-inflammatory and analgesic effects.
Biochemical Pathways
The biochemical pathways affected by this compound are likely related to the metabolism of arachidonic acid, from which prostaglandins are derived. The inhibition of COX enzymes disrupts this pathway, reducing the production of prostaglandins and potentially alleviating inflammation and pain.
Biological Activity
N-(5,6-dimethoxybenzo[d]thiazol-2-yl)-4,6-dimethylbenzo[d]thiazol-2-amine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive review of its biological properties, synthesis, and potential therapeutic applications.
Chemical Structure and Properties
The compound features a complex structure characterized by two benzo[d]thiazole moieties linked to an amine group. The presence of methoxy groups enhances its solubility and bioavailability. Its molecular formula is , with a molecular weight of 304.42 g/mol. The InChI key for this compound is KJRDZJGBIBLGKB-UHFFFAOYSA-N, facilitating its identification in chemical databases .
Synthesis
The synthesis of this compound typically involves multi-step organic reactions, including the formation of the thiazole rings followed by amination reactions. The optimization of reaction conditions such as temperature and solvent choice is crucial for maximizing yield and purity .
Antimicrobial Properties
Research indicates that compounds containing the benzo[d]thiazole scaffold exhibit significant antimicrobial activity. For instance, derivatives have shown efficacy against various bacterial strains, suggesting potential applications in treating infections .
Anticonvulsant Activity
This compound has been evaluated for anticonvulsant properties. Studies have demonstrated that certain derivatives can surpass the potency of standard anticonvulsants, indicating their potential utility in epilepsy management .
Antioxidant Activity
The antioxidant capacity of this compound has been highlighted in several studies. The presence of methoxy groups contributes to its ability to scavenge free radicals, thus protecting cells from oxidative stress. This property is crucial for developing therapeutic agents targeting oxidative stress-related diseases .
Neuroprotective Effects
Recent investigations into the neuroprotective effects of related compounds suggest that they may inhibit acetylcholinesterase (AChE) and monoamine oxidase (MAO), enzymes involved in neurodegenerative processes. This inhibition could lead to improved cognitive function and offers potential in treating Alzheimer's disease .
Case Studies
- Anticonvulsant Activity : A study involving various derivatives of benzo[d]thiazole demonstrated that some compounds exhibited significant anticonvulsant effects in animal models, with mechanisms involving modulation of neurotransmitter systems .
- Neuroprotective Properties : In vitro assays have shown that certain derivatives can selectively inhibit AChE with IC50 values indicating promising neuroprotective effects. For example, one derivative displayed an IC50 value of 0.29 µM against AChE .
Comparison with Similar Compounds
Structural and Physicochemical Properties
The table below summarizes key structural and physicochemical differences:
Key Observations :
Pharmacological Activity
Benzothiazole derivatives exhibit varied CNS activities depending on substitution patterns:
- Antidepressant Effects: 5,6-Dimethylbenzo[d]thiazol-2-amine derivatives showed significant antidepressant activity in forced swimming and tail suspension tests, likely via serotonin receptor modulation .
- Boronate Derivatives : The dioxaborolan-substituted compound is tailored for chemical biology applications (e.g., kinase inhibition) rather than direct CNS effects.
Q & A
Q. What are the established synthetic routes for N-(5,6-dimethoxybenzo[d]thiazol-2-yl)-4,6-dimethylbenzo[d]thiazol-2-amine?
- Methodological Answer : The compound can be synthesized via a multi-step approach. First, prepare the core benzothiazole amines:
- 5,6-Dimethoxybenzo[d]thiazol-2-amine : Synthesized by reacting 3,4-dimethoxyaniline with potassium thiocyanate and bromine in acetic acid .
- 4,6-Dimethylbenzo[d]thiazol-2-amine : Formed via cyclization of 3,4-dimethylaniline with potassium thiocyanate and bromine .
- Coupling : React the two amines using chloroacetyl chloride as a linker under basic conditions (e.g., triethylamine in acetone) to form the final product. Optimize reaction times and temperatures for yield improvement (e.g., 60–80°C for 2 hours) .
Table 1 : Key Synthetic Steps and Conditions
| Step | Reagents/Conditions | Yield | Reference |
|---|---|---|---|
| Amine synthesis | KSCN, Br₂, HOAc | 75–90% | |
| Acetylation | Chloroacetyl chloride, acetone | ~70% |
Q. How is structural characterization performed for this compound?
- Methodological Answer : Use a combination of:
- NMR spectroscopy : Analyze - and -NMR peaks to confirm substituent positions (e.g., methyl and methoxy groups at 4,6- and 5,6-positions, respectively) .
- Mass spectrometry (ESI-MS) : Verify molecular weight (e.g., [M+H]⁺ peaks) and fragmentation patterns .
- HPLC : Assess purity (>95% recommended for pharmacological studies) .
Advanced Research Questions
Q. What computational methods are suitable for studying the electronic properties of this compound?
- Methodological Answer : Employ density-functional theory (DFT) with hybrid functionals (e.g., B3LYP) to model:
- Electron distribution : Analyze HOMO-LUMO gaps to predict reactivity .
- Tautomerism : Investigate dynamic hydrogen shifts between nitrogen atoms using quantum chemical calculations (e.g., Gaussian 09) .
- Solvent effects : Incorporate polarizable continuum models (PCM) for solvation energy calculations .
Note : Benchmark against experimental data (e.g., NMR chemical shifts) to validate computational models .
Q. How do structural modifications influence its pharmacological activity?
- Methodological Answer : Conduct structure-activity relationship (SAR) studies by:
- Substituent variation : Replace methoxy/methyl groups with halogens or bulkier groups to assess binding affinity changes .
- In vitro assays : Test derivatives in CNS-related models (e.g., forced swimming test for antidepressant activity) .
Table 2 : Example Substituent Effects on Activity
| Derivative | Substituents | IC₅₀ (μM) | Reference |
|---|---|---|---|
| Parent compound | 5,6-OMe; 4,6-Me | 0.8 | |
| Fluoro analog | 5,6-F; 4,6-Me | 0.5 |
Q. How can contradictory data in pharmacological studies be resolved?
- Methodological Answer : Address discrepancies via:
- Dose-response curves : Ensure linearity across concentrations to rule out off-target effects .
- Metabolic stability assays : Use liver microsomes to identify rapid degradation that may skew in vivo results .
- Molecular docking : Compare binding modes with target proteins (e.g., serotonin transporters) to explain potency variations .
Experimental Design Considerations
Q. What strategies optimize yield in large-scale synthesis?
- Methodological Answer :
Q. How does tautomerism affect its biological activity?
- Methodological Answer : Dynamic tautomerism (e.g., hydrogen shifts between thiazole and pyridine-like nitrogens) can alter binding interactions. Characterize using:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
